4-Benzyloxane-4-carboxylic acid
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Overview
Description
4-Benzyloxane-4-carboxylic acid is a chemical compound with the CAS Number: 1338494-64-6 . Its IUPAC name is 4-benzyltetrahydro-2H-pyran-4-carboxylic acid . The compound has a molecular weight of 220.27 .
Molecular Structure Analysis
The InChI code for 4-Benzyloxane-4-carboxylic acid is1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Supramolecular Functionalization
A study explored the synthesis of a benzoxazine derivative, Azo-COOH BZ, containing azobenzene and carboxylic acid units. This derivative demonstrated a lower temperature for ring-opening polymerization and potential for low-surface-energy applications due to its surface properties and specific interactions (Mohamed et al., 2015).
Synthesis of Diamides
Research involved treating 1,4-Benzodioxane-2-carboxylic acid with thionyl chloride, leading to the synthesis of corresponding amido acids. These amides were further used to obtain new diamides, showcasing the compound's utility in organic synthesis (Vartanyan et al., 2012).
Poly(ester-anhydride) Preparation
The study focused on preparing high molecular weight poly(ester-anhydride)s, involving carboxylic acid terminated poly(ϵ-caprolactone) prepolymers. This highlighted the role of 4-Benzyloxane-4-carboxylic acid in polymer science, particularly in developing specific polymer types (Korhonen & Seppälä, 2001).
Photophysical Property Enhancement
A study synthesized lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, assessing the impact of electron-withdrawing and electron-donating groups on luminescent properties. This application demonstrates the compound's relevance in materials science, particularly in enhancing photophysical properties (Sivakumar et al., 2010).
Catalytic Carboxylation
A study described the catalytic carboxylation of aryl- and alkenylboronic esters with CO2, using a rhodium(I) catalyst. The resultant benzoic acid derivatives showcase the compound's use in catalytic reactions, broadening its application in synthetic chemistry (Ukai et al., 2006).
Safety And Hazards
The safety information for 4-Benzyloxane-4-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-benzyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFYQIKERUPIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxane-4-carboxylic acid |
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